molecular formula C25H33N3O2 B11547611 N-(4-{[(2E)-2-(1-phenylbutylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(1-phenylbutylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11547611
M. Wt: 407.5 g/mol
InChI Key: MOJAQKKXXNKWKJ-SLEBQGDGSA-N
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Description

N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method includes the condensation of 4-phenylbutylidene hydrazine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbonyl compounds.

Scientific Research Applications

N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenylbutylidene moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is unique due to its combination of hydrazinecarbonyl and phenylbutylidene groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

4-(octanoylamino)-N-[(E)-1-phenylbutylideneamino]benzamide

InChI

InChI=1S/C25H33N3O2/c1-3-5-6-7-11-15-24(29)26-22-18-16-21(17-19-22)25(30)28-27-23(12-4-2)20-13-9-8-10-14-20/h8-10,13-14,16-19H,3-7,11-12,15H2,1-2H3,(H,26,29)(H,28,30)/b27-23+

InChI Key

MOJAQKKXXNKWKJ-SLEBQGDGSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\CCC)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(CCC)C2=CC=CC=C2

Origin of Product

United States

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